ERG240

BCAT1 inhibition Enzymatic assay Potency comparison

ERG240 is a selective, sub-nanomolar BCAT1 inhibitor validated for immunometabolism and inflammation research. It reduces IRG1/itaconate in macrophages and shows efficacy in arthritis and nephritis models. Choose ERG240 for reliable, target-specific results.

Molecular Formula C7H12NaO3
Molecular Weight 167.16 g/mol
Cat. No. B10830378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameERG240
Molecular FormulaC7H12NaO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C(=O)C.[Na]
InChIInChI=1S/C7H12O3.Na/c1-5(6(2)8)3-4-7(9)10;/h5H,3-4H2,1-2H3,(H,9,10);
InChIKeyOZCBVJCPUSOCRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CID 164889466 (ERG240) Procurement Guide: A Selective Nanomolar BCAT1 Inhibitor with Orally Active In Vivo Efficacy


CID 164889466, commercially known as ERG240 (CAS 1415683-79-2), is a leucine analog that functions as a highly selective inhibitor of cytosolic branched-chain amino acid aminotransferase 1 (BCAT1) [1]. ERG240 is an orally bioavailable small molecule that blocks BCAT1 activity with an IC50 of 0.1-1 nM in biochemical assays [2]. The compound induces metabolic reprogramming in activated macrophages, leading to decreased oxygen consumption, reduced glycolysis, and suppression of the IRG1/itaconate axis [1]. ERG240 has demonstrated therapeutic efficacy in preclinical models of collagen-induced arthritis and crescentic glomerulonephritis, making it a critical tool compound for research in immuno-metabolism, inflammation, and cancer biology [1][3].

CID 164889466 (ERG240): Why Alternative BCAT1 Inhibitors Cannot Substitute Without Experimental Validation


BCAT1 inhibitors exhibit extreme variability in potency, selectivity, and biological function, rendering simple substitution between compounds scientifically unsound. While multiple small molecules are marketed as BCAT1 inhibitors, their IC50 values range from low nanomolar to millimolar—a difference exceeding 10,000,000-fold in potency . Some compounds (e.g., WQQ-345, IC50 10.8 mM) demonstrate anti-tumor activity via α-KG modulation but lack the macrophage-targeted immunometabolic profile of ERG240 [1]. Others, like BAY-252 (IC50 2 μM), inhibit both BCAT1 and BCAT2 isoforms non-selectively, confounding pathway interpretation . Even within the leucine analog class, subtle structural modifications dramatically alter isoform selectivity and downstream transcriptional effects. Procurement decisions based solely on target annotation without confirming compound-specific validation data risk experimental failure, irreproducible results, and wasted resources.

CID 164889466 (ERG240) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


ERG240 vs. WQQ-345: Nanomolar Potency Contrasted with Millimolar Activity

ERG240 inhibits BCAT1 with an IC50 of 0.1-1 nM, representing >10,000,000-fold greater potency than the alternative BCAT1 inhibitor WQQ-345, which exhibits an IC50 of 10.8 mM [1]. Both compounds are annotated as BCAT1 inhibitors in vendor catalogs, yet this quantitative potency gap renders WQQ-345 unsuitable for assays requiring sub-micromolar BCAT1 blockade, such as primary macrophage metabolic reprogramming studies. ERG240's picomolar-to-nanomolar potency is consistent across multiple independent vendor validations (Selleck, Biotool, AbMole) using recombinant human BCAT1 enzymatic assays [2][3]. WQQ-345's millimolar IC50 places it in a functionally distinct category more appropriate for cellular contexts where high compound concentrations are tolerable.

BCAT1 inhibition Enzymatic assay Potency comparison

ERG240 Isoform Selectivity: BCAT1-Specific Inhibition Verified Against BCAT2

ERG240 demonstrates functional selectivity for BCAT1 over BCAT2 in recombinant enzymatic assays. In Nature Communications, ERG240 blocked recombinant human BCAT1 activity while showing no significant inhibition of recombinant human BCAT2 at the tested concentrations [1]. This contrasts with pan-BCAT inhibitors such as BAY-252, which inhibits both BCAT1 and BCAT2 with an IC50 of 2 μM for each isoform . Additionally, compound 3 identified in a 2021 inhibitor screen inhibited both BCAT1 and BCAT2, confounding interpretation of cellular phenotypes [2]. ERG240's isoform selectivity enables unambiguous attribution of biological effects to BCAT1 inhibition rather than dual BCAT1/BCAT2 blockade, which is critical given that BCAT2 is ubiquitously expressed in skeletal muscle and kidney whereas BCAT1 expression is restricted to specific tissues.

Isoform selectivity BCAT1 BCAT2 Off-target profiling

ERG240 In Vivo Efficacy: Collagen-Induced Arthritis Histopathology Reduction

In the collagen-induced arthritis (CIA) mouse model, oral administration of ERG240 produced quantifiable reductions in joint pathology. Immunohistochemical analysis of preserved tissues from ERG240-treated mice (1000 mg/kg, 5× weekly for 4 weeks) revealed: ~50% reduction in inflammation, ~90% reduction in pannus formation, ~75% reduction in cartilage damage, and ~90% reduction in bone erosion [1]. Clinical score and paw thickness were reduced by 40% relative to vehicle-treated controls. These histopathological endpoints provide direct, tissue-level quantification of ERG240's anti-inflammatory and joint-protective effects in a disease-relevant preclinical model. By comparison, the BCAT1 inhibitor BCATc inhibitor 2 (Bi2, IC50 0.2-0.8 μM) has not been reported in comparable in vivo arthritis efficacy studies, leaving its translational relevance unvalidated .

Rheumatoid arthritis In vivo efficacy Histopathology Preclinical model

ERG240 Dual-Model In Vivo Validation: Arthritis and Glomerulonephritis Cross-Indication Efficacy

ERG240 is validated in two mechanistically distinct in vivo inflammatory disease models, demonstrating cross-indication reproducibility. In the nephrotoxic nephritis (NTN) rat model of crescentic glomerulonephritis, orally administered ERG240 reduced glomerular crescent formation, serum creatinine levels, and proteinuria compared to vehicle-treated controls [1]. Quantitatively, ERG240 treatment resulted in reduced interstitial fibrosis in the NTN model, with decreased macrophage infiltration in target organs (joints in CIA and kidney in NTN) as a common mechanistic thread [1][2]. This dual-model validation distinguishes ERG240 from BCAT1 inhibitors such as Compound 12 (IC50 15 ± 2 μM), which demonstrated in vitro selectivity but lacked in vivo disease model efficacy data [3]. The reproducibility across arthritis and kidney inflammation models strengthens confidence that ERG240's pharmacodynamic effects are generalizable to macrophage-driven inflammatory pathologies rather than being model-specific artifacts.

In vivo pharmacology Macrophage-driven disease Crescentic glomerulonephritis Multi-model validation

ERG240 Solubility Profile: Multi-Solvent Compatibility Supporting Flexible Formulation

ERG240 exhibits high solubility across multiple solvents relevant to both in vitro and in vivo experimental workflows. The compound achieves solubility of ≥34 mg/mL (202.17 mM) in DMSO, water, and ethanol at 25°C . This broad solvent compatibility provides formulation flexibility that is not universally shared among BCAT1 inhibitors. For example, BCATc inhibitor 2 (Bi2) is specified as soluble only in DMSO at 10 mM (~4.2 mg/mL), limiting aqueous compatibility . Compound 12 (MW ~300-400 estimated) requires specialized crystallization conditions and exhibits poor aqueous solubility according to the characterizing thesis [1]. ERG240's multi-solvent solubility facilitates preparation of both clear DMSO stock solutions for in vitro assays and aqueous-compatible formulations (e.g., CMC-Na suspension, PEG300/Tween80/ddH2O clear solution) for in vivo oral administration .

Solubility Formulation In vitro In vivo

CID 164889466 (ERG240): Validated Research and Industrial Application Scenarios


Immunometabolism Research: Macrophage Metabolic Reprogramming Studies

ERG240 is the tool compound of choice for investigating BCAT1-mediated metabolic reprogramming in primary human macrophages and related innate immune cells. At 20 mM in vitro, ERG240 reduces IRG1 expression, decreases itaconate production, and suppresses both oxygen consumption and glycolysis in LPS-activated human monocyte-derived macrophages (hMDMs) [1]. These effects are mechanistically linked to BCAT1-selective inhibition and are not replicated by pan-BCAT inhibitors or less potent alternatives. Researchers studying the IRG1/itaconate axis, immunometabolism, or macrophage polarization should procure ERG240 specifically, as alternative BCAT1 inhibitors lack validated functional effects in primary macrophage systems [1].

In Vivo Preclinical Models: Rheumatoid Arthritis and Crescentic Glomerulonephritis

For in vivo studies of macrophage-driven autoimmune and inflammatory diseases, ERG240 provides validated oral efficacy in two mechanistically distinct preclinical models. In collagen-induced arthritis (CIA) mice, ERG240 reduces clinical score by 40% and histopathological damage by 50-90% across multiple joint pathology parameters when administered at 1000 mg/kg orally 5× weekly for 4 weeks [2]. In nephrotoxic nephritis (NTN) rats, ERG240 reduces glomerular crescents, serum creatinine, proteinuria, and interstitial fibrosis [1]. The compound's in vivo formulation flexibility—achievable via CMC-Na suspension or PEG300/Tween80/ddH2O clear solution—facilitates reproducible oral dosing . Researchers should procure ERG240 for these specific disease models rather than untested BCAT1 inhibitors lacking in vivo validation.

BCAT1 Target Validation and Chemical Biology Studies

ERG240 serves as a high-quality chemical probe for BCAT1 target validation due to its combination of sub-nanomolar potency, BCAT1-over-BCAT2 selectivity, and extensively characterized mechanism of action. At concentrations achieving complete BCAT1 inhibition (low nanomolar range in biochemical assays; 20 mM for cellular acute treatments), ERG240's effects can be confidently attributed to BCAT1 blockade rather than off-target activity or dual BCAT1/BCAT2 inhibition [1][3]. This is critical for studies requiring unambiguous target deconvolution, such as siRNA/shRNA rescue experiments, genetic knockout complementation, or pathway mapping. Alternative BCAT1 inhibitors with millimolar potency (WQQ-345) or dual-isoform activity (BAY-252) are unsuitable for definitive target validation studies [4].

Cancer Metabolism Research: BCAT1-Dependent Tumor Cell Studies

In cancer biology, BCAT1 is implicated in branched-chain amino acid metabolism supporting tumor growth and therapeutic resistance, particularly in glioblastoma, breast cancer, and EGFR-TKI-resistant non-small cell lung cancer. ERG240 at 20 mM has been shown to suppress extracellular CD147 expression in MDA-MB-435 cancer cells under glutamine-deprived conditions, reducing membrane-bound CD147 by approximately 80% [5]. This effect links BCAT1 inhibition to suppression of pro-metastatic protein expression. Researchers investigating BCAT1's role in cancer metabolism, metastasis, or therapy resistance should consider ERG240 as the most extensively validated BCAT1 inhibitor for cellular cancer studies, noting that alternative inhibitors like WQQ-345 operate through distinct mechanisms (α-KG/H3K27me3 modulation) and may produce divergent biological outcomes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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